N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl ring, and a chromene ring with a carboxamide group. The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Molecular Structure Analysis
The structure of the compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For a similar compound, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propanamine, it has a molecular weight of 217.27 and is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds containing parts of the requested structure, offering insights into their chemical properties and potential as scientific tools.
Saundane et al. (2015) explored the synthesis of Schiff bases containing indole moieties and their cyclocondensation products, including derivatives similar to the requested compound. These compounds exhibited antioxidant and antimicrobial activities, suggesting potential research applications in exploring new therapeutic agents (Saundane et al., 2015).
Raval et al. (2012) developed a rapid, microwave-assisted synthesis method for 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This efficient approach resulted in compounds with significant antimicrobial activities, showcasing the potential for further development in medical research (Raval et al., 2012).
Anticancer Activity
- Ravinaik et al. (2021) designed and synthesized a series of benzamides with structural similarities to the requested compound. These were evaluated for anticancer activity against various cancer cell lines, with several derivatives showing higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021).
Molecular Structure Studies
- Reis et al. (2013) investigated the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, revealing insights into their molecular conformations. Such structural analyses are crucial for understanding the interactions and potential applications of these compounds in drug design and other scientific research areas (Reis et al., 2013).
Antioxidant and Antibacterial Agents
- Subbareddy and Sumathi (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives via a one-pot reaction, evaluating them for antioxidant and antibacterial activities. Their findings suggest the potential of these compounds in developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives have been found to exhibit various bioactivities, including antibacterial, antifungal, and nematocidal activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown potential in various therapeutic areas, including cancer therapy, treatment of age-related diseases, antimicrobials, and as novel class of peroxisome proliferator-activated receptor αr/δ (pparα/δ) dual agonists .
Future Directions
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-11-20-18(26-22-11)12-6-8-14(9-7-12)21-17(23)15-10-13-4-2-3-5-16(13)25-19(15)24/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPQTPYPZAHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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